

An In-depth Technical Guide to the Hydration of Carboxymethyl(trimethyl)azanium;hydrate

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Compound of Interest

Compound Name: Carboxymethyl(trimethyl)azanium;
hydrate

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Abstract

Carboxymethyl(trimethyl)azanium;hydrate, commonly known as betaine monohydrate, is a quaternary ammonium compound that plays a crucial role as an osmolyte and a methyl group donor in various biological systems. Its hydration properties are fundamental to its function, influencing cellular integrity, protein stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the hydration of betaine monohydrate, detailing its physicochemical properties, the dynamics of its interaction with water molecules, and its implications in cellular signaling and drug development. This document synthesizes data from spectroscopic, thermal, and computational analyses to offer a multi-faceted understanding of this critical molecule.

Introduction

Betaine, a derivative of the amino acid glycine, is a zwitterionic compound with a positively charged trimethylammonium group and a negatively charged carboxylate group. In its solid form, it readily incorporates a water molecule to form betaine monohydrate.[1] This water of hydration is not merely a structural component but is integral to the molecule's biological activity.[2] Understanding the nature of this hydration is paramount for applications ranging from cellular biology to pharmaceutical formulation.[3][4]

As an osmolyte, betaine helps protect cells from osmotic stress by maintaining cell volume and stabilizing proteins.[3] Its hydration shell is critical in this role, influencing the structure and dynamics of surrounding water molecules.[5][6] In the context of drug development, the hydration of betaine can impact the stability, solubility, and delivery of active pharmaceutical ingredients (APIs).[4]

This guide will delve into the quantitative aspects of betaine monohydrate's hydration, the experimental protocols used to study it, and the signaling pathways where its hydrated state is of consequence.

Physicochemical Properties and Hydration Data

The hydration of betaine monohydrate has been characterized by various analytical techniques, providing quantitative data on its structure and properties.

General Properties

Property	Value	Source
Molecular Formula	C5H13NO3	[7]
Molecular Weight	135.16 g/mol	[7]
IUPAC Name	2-(trimethylazaniumyl)acetate;hydrate	[8]
Appearance	White crystalline powder	[1]
Solubility in Water	0.1 g/mL, clear, colorless	[7]

Crystallographic Data

The crystal structure of betaine monohydrate reveals the precise arrangement of the betaine molecule and its associated water molecule.

Parameter	Value	Source
Crystal System	Orthorhombic	[8]
Space Group	P b c a	[8]
Unit Cell Dimensions	a = 9.0252 Å, b = 11.0298 Å, c = 12.3350 Å	[8]
Angles	$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$	[8]

Thermal Analysis Data

Thermal analysis provides information on the dehydration process and thermal stability of betaine monohydrate.

Analysis	Observation	Temperature Range	Source
Thermogravimetric Analysis (TGA)	Loss of water of hydration	35 - 260°C	[2][9]
TGA	Main decomposition	245 - 360°C	[2][9]

Spectroscopic Data

Spectroscopic techniques probe the vibrational modes of betaine and the surrounding water molecules, offering insights into their interactions.

Technique	Key Finding	Wavenumber (cm-1)	Source
FTIR Spectroscopy	Asymmetric stretch of the carboxylate group	~1625	[10]
Raman Spectroscopy	Changes in C=O, COO-, and C-H stretching upon hydration	Not specified	[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of betaine monohydrate's hydration.

Raman Spectroscopy for Hydration Analysis

Raman spectroscopy is a powerful non-invasive technique to study the vibrational modes of molecules and their interactions with the environment.[\[11\]](#)[\[12\]](#)

Objective: To investigate the hydration of betaine in aqueous solutions by analyzing changes in its vibrational spectra.

Methodology:

- **Sample Preparation:** Prepare aqueous solutions of betaine at concentrations ranging from 0.5 to 2 M.[\[11\]](#)
- **Instrumentation:** Utilize a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm diode laser).[\[13\]](#)
- **Data Acquisition:**
 - Acquire Raman spectra of the betaine solutions at a controlled temperature (e.g., 298 K).[\[11\]](#)
 - Collect spectra over a relevant spectral range, focusing on the C=O, COO⁻, C-H, and O-H stretching regions.[\[11\]](#)
 - Use appropriate acquisition parameters (e.g., laser power, exposure time, number of scans) to achieve a good signal-to-noise ratio.[\[13\]](#)
- **Data Analysis:**
 - Process the raw spectra by performing baseline correction and normalization.
 - Analyze the changes in the position, intensity, and width of the vibrational bands of betaine as a function of concentration to infer details about solute-water and solute-solute

interactions.[11]

- Examine the O-H stretching band of water to understand how betaine influences the water structure.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation.[10]

Objective: To characterize the vibrational dynamics of the carboxylate group of betaine in an aqueous environment.

Methodology:

- Sample Preparation: Prepare a 0.1 M solution of betaine in deuterated water (D2O) to minimize interference from the O-H bending mode of water.[10]
- Instrumentation: Use an FTIR spectrometer with a suitable detector.
- Data Acquisition:
 - Record the FTIR spectrum of the betaine solution in the mid-infrared region (e.g., 1550-1700 cm⁻¹).[10]
 - Acquire a background spectrum of the solvent (D2O) under the same conditions.
- Data Analysis:
 - Subtract the solvent background from the sample spectrum to obtain the absorption spectrum of betaine.[10]
 - Analyze the line shape of the carboxylate asymmetric stretch band to understand the conformational dynamics of betaine in solution.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and composition.[2][9]

Objective: To determine the temperature at which betaine monohydrate loses its water of hydration and subsequently decomposes.

Methodology:

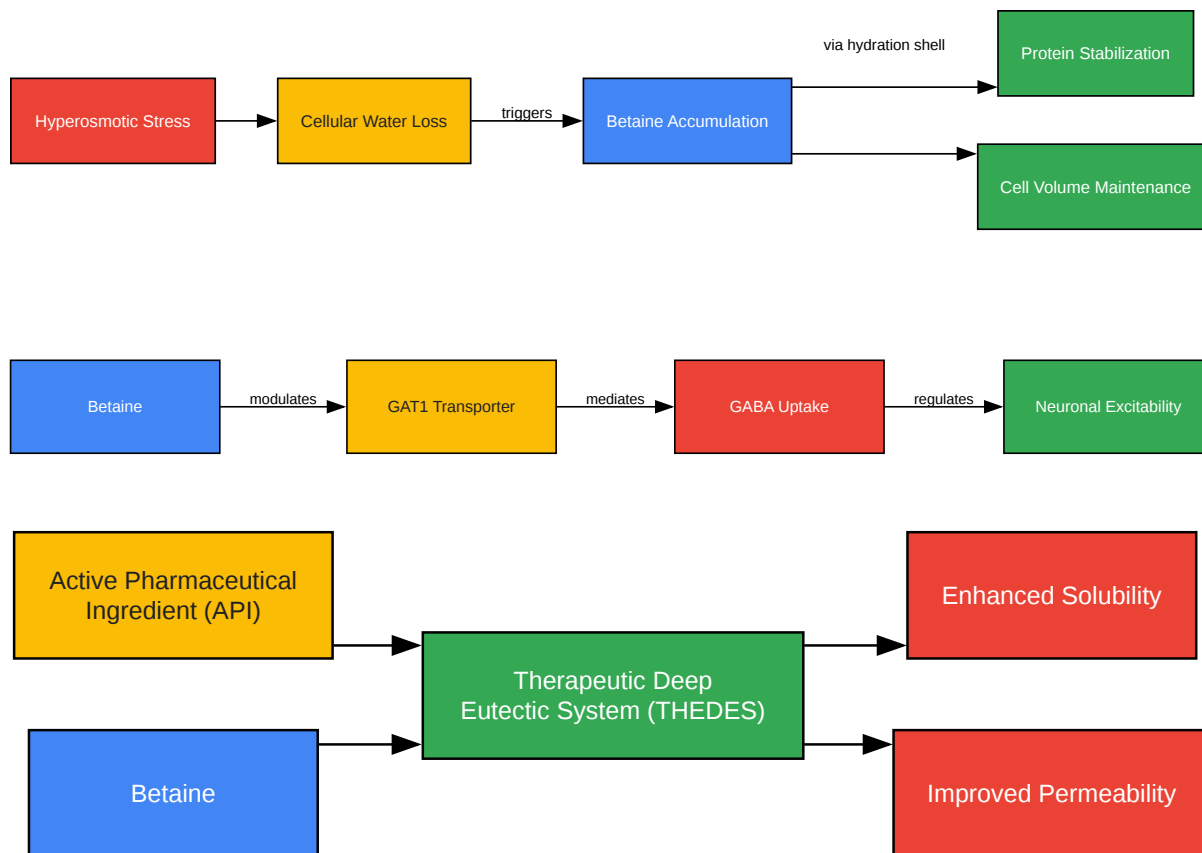
- Sample Preparation: Place a small, accurately weighed amount of betaine monohydrate into a TGA sample pan.
- Instrumentation: Use a thermogravimetric analyzer.
- Data Acquisition:
 - Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).[\[2\]](#)
 - Conduct the experiment under a controlled atmosphere (e.g., nitrogen or air).[\[2\]](#)
- Data Analysis:
 - Plot the sample mass as a function of temperature.
 - Identify the temperature ranges corresponding to mass loss events. The initial mass loss corresponds to the loss of the water molecule.

Signaling Pathways and Logical Relationships

The role of betaine as an osmolyte is intrinsically linked to its hydration state and has significant implications for cellular signaling.

Osmotic Stress Response

Under hyperosmotic conditions, cells accumulate organic osmolytes like betaine to maintain cell volume and protect cellular components. The hydration shell of betaine is critical for this protective function.



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